molecular formula C20H25N3O2 B5364795 N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5364795
M. Wt: 339.4 g/mol
InChI Key: GEERDGDVLJQTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as MMPP, is a chemical compound that belongs to the class of piperazine derivatives. MMPP has gained significant attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual activity may contribute to its antipsychotic and anxiolytic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been found to decrease locomotor activity and produce sedative effects. This compound has also been shown to decrease anxiety-like behavior and improve cognitive function. This compound has been found to increase the levels of BDNF in the hippocampus, a brain region involved in learning and memory. This compound has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its potent binding affinity for dopamine and serotonin receptors, its anxiolytic and antidepressant effects, and its neuroprotective properties. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide. One area of interest is the potential use of this compound as a therapeutic agent for neuropsychiatric disorders, such as schizophrenia and depression. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the potential use of this compound as a research tool to investigate the role of dopamine and serotonin neurotransmission in various physiological and pathological conditions. Additionally, future studies may focus on the development of novel this compound derivatives with improved pharmacological properties.

Synthesis Methods

N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-methylpiperazine-1-carboxylic acid to yield this compound. The synthesis of this compound can be achieved using various methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential pharmacological properties, including its antipsychotic, anxiolytic, and antidepressant effects. This compound has been found to exhibit potent binding affinity for the dopamine D2 and serotonin 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. This compound has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-7-9-18(10-8-15)23-12-11-22(14-16(23)2)20(24)21-17-5-4-6-19(13-17)25-3/h4-10,13,16H,11-12,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEERDGDVLJQTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.